molecular formula C15H14N2O2S B4506749 4-[(5-Phenylthiophen-2-yl)carbonyl]piperazin-2-one

4-[(5-Phenylthiophen-2-yl)carbonyl]piperazin-2-one

Cat. No.: B4506749
M. Wt: 286.4 g/mol
InChI Key: OXMIKOPVCBRJNI-UHFFFAOYSA-N
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Description

4-[(5-Phenylthiophen-2-yl)carbonyl]piperazin-2-one is a synthetic compound of significant interest in medicinal chemistry and preclinical drug discovery, featuring a distinctive molecular hybrid of a phenylthiophene moiety and a piperazin-2-one ring. Its structure aligns with a prominent class of heterocyclic compounds where the piperazine scaffold is widely recognized for its versatile pharmacological potential . Piperazine-derived compounds have demonstrated a large span of pharmaceutical applications, including documented therapeutic activities such as antiviral, antibacterial, anticancer, and central nervous system (CNS) modulation . This particular molecule is strategically designed for researchers investigating novel bioactive compounds, especially those targeting G-protein coupled receptors (GPCRs). The core research value of this compound lies in its potential as a key intermediate or pharmacophore for developing novel therapeutic agents. The piperazine core is a established pharmacophore in ligands for serotonin receptors (e.g., 5-HT 1A ), which are critical targets for neurological disorders . Furthermore, the incorporation of the thiophene ring is a common strategy in drug design to modulate electronic distribution, lipophilicity, and overall binding affinity to biological targets. Researchers can utilize this compound in structure-activity relationship (SAR) studies to optimize potency and selectivity, in screening assays to identify new receptor ligands, and in the synthesis of more complex molecules for evaluating antitumor or antiviral activity . Given the confirmed utility of similar piperazine-carbonyl-thiophene derivatives in scientific research, this compound serves as a valuable chemical tool for advancing projects in hit-to-lead optimization and mechanistic studies . This product is labeled "For Research Use Only" and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-phenylthiophene-2-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c18-14-10-17(9-8-16-14)15(19)13-7-6-12(20-13)11-4-2-1-3-5-11/h1-7H,8-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMIKOPVCBRJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=CC=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 5 Phenylthiophen 2 Yl Carbonyl Piperazin 2 One

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

A retrosynthetic analysis of 4-[(5-Phenylthiophen-2-yl)carbonyl]piperazin-2-one identifies the most logical disconnection at the amide bond, a common and reliable bond-forming reaction. This primary disconnection yields two key synthons: piperazin-2-one (B30754) and 5-phenylthiophene-2-carboxylic acid or a suitable activated derivative thereof.

Further disconnection of the 5-phenylthiophene-2-carboxylic acid synthon at the carbon-carbon bond between the thiophene (B33073) ring and the phenyl group suggests a cross-coupling strategy. This leads to a halogenated thiophene-2-carboxylic acid derivative, such as 5-bromothiophene-2-carboxylic acid, and a phenyl-containing organometallic reagent, like phenylboronic acid, as the precursor building blocks. The synthesis of 5-bromothiophene-2-carboxylic acid itself can be envisioned from commercially available starting materials. This retrosynthetic pathway provides a clear and convergent strategy for the synthesis of the target molecule.

Development of Novel Synthetic Pathways for this compound

Based on the retrosynthetic analysis, the forward synthesis involves two main stages: the formation of the 5-phenylthiophene-2-carboxylic acid moiety and its subsequent coupling with piperazin-2-one.

The acylation of the nitrogen atom at the 4-position of the piperazin-2-one ring is a critical step in the synthesis of the target compound. Several coupling reagents and methods can be employed for this amide bond formation, each with its own advantages in terms of reactivity, yield, and reaction conditions. Common strategies include the use of carbodiimides, phosphonium (B103445) salts, and other activating agents to facilitate the reaction between the carboxylic acid and the amine.

One widely used method involves the use of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) in the presence of an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.govacgpubs.org This combination forms a highly reactive O-acylisourea intermediate that readily reacts with the secondary amine of piperazin-2-one. Another effective coupling agent is propylphosphonic anhydride (B1165640) (T3P), which is known for its high efficiency and the easy removal of byproducts. nih.gov Additionally, aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often used with a base such as N,N-diisopropylethylamine (DIPEA), provide a powerful method for amide bond formation, particularly for less reactive substrates. researchgate.net

Table 1: Comparison of Coupling Reagents for Piperazin-2-one Acylation
Coupling Reagent SystemTypical SolventTypical BaseGeneral ObservationsReference
EDC/HOBtDCM, DMFNEt₃, DIPEAWidely used, cost-effective, good yields. nih.govacgpubs.org
T3PDCM, EtOAcNEt₃, DIPEAHigh yields, easy workup as byproducts are water-soluble. nih.gov
HATU/DIPEATHF, DMFDIPEA (reagent and base)Highly efficient, suitable for sterically hindered substrates. researchgate.net

A practical approach begins with a commercially available thiophene derivative, such as 5-bromothiophene-2-carboxylic acid. This intermediate can then be coupled with phenylboronic acid using a palladium catalyst, such as Pd(PPh₃)₄ or a more advanced catalyst system, in the presence of a base. mdpi.com This strategy allows for the late-stage introduction of the phenyl group, offering flexibility for the synthesis of analogues with different aryl substituents.

Alternatively, the thiophene ring can be constructed through various cyclization reactions, followed by functionalization at the 2- and 5-positions. However, the cross-coupling approach on a pre-functionalized thiophene ring is generally more convergent and efficient. The direct carboxylation of 5-phenylthiophene is another possibility, though regioselectivity can be a challenge. mdpi.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To maximize the efficiency of the synthesis of this compound, optimization of the reaction conditions for the key synthetic steps is crucial.

For the Suzuki-Miyaura cross-coupling reaction, the choice of the palladium catalyst and the associated ligand is critical for achieving high yields and turnover numbers. While traditional catalysts like Pd(PPh₃)₄ are often effective, modern catalyst systems employing bulky electron-rich phosphine (B1218219) ligands, such as those based on Buchwald's or Hazari's work, can offer improved reactivity, especially for less reactive substrates. nih.govnih.gov The catalyst loading can often be significantly reduced with these more active systems, making the process more cost-effective and environmentally friendly.

Table 2: Catalyst Systems for Suzuki Coupling of Thiophene Derivatives
CatalystLigandTypical Loading (mol%)AdvantagesReference
Pd(PPh₃)₄Triphenylphosphine1-5Commercially available, well-established. mdpi.com
Pd₂(dba)₃Bulky phosphines (e.g., SPhos, XPhos)0.1-2High activity, broad substrate scope. nih.gov
Pd(dtbpf)Cl₂1,1'-Bis(di-tert-butylphosphino)ferrocene1-2Highly effective, can be used in aqueous media. mdpi.comunimib.it

The choice of solvent and the reaction temperature can have a profound impact on the outcome of both the amide coupling and the Suzuki reaction. For the acylation of piperazin-2-one, polar aprotic solvents such as dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) are commonly employed. nih.govresearchgate.net The optimal solvent often depends on the specific coupling reagent used. Reactions are typically run at room temperature, although gentle heating may be required for less reactive substrates.

In the case of the Suzuki-Miyaura coupling, a mixture of an organic solvent and an aqueous base solution is frequently used. Solvents such as 1,4-dioxane, toluene, or aqueous n-butanol are common choices. mdpi.comacs.org The reaction temperature is typically elevated, often ranging from 80 to 110 °C, to ensure a reasonable reaction rate. Microwave-assisted synthesis has also been shown to significantly reduce reaction times in some cases. semanticscholar.org The selection of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is also a critical parameter to optimize for this cross-coupling step. nih.gov

Green Chemistry Approaches in the Synthesis of this compound

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes in the pharmaceutical and chemical industries. These principles aim to reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally benign processes.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.orgprimescholars.com In the context of synthesizing this compound, maximizing atom economy is a key goal.

The traditional method of using an acyl chloride for acylation, while effective, has a lower atom economy due to the stoichiometric formation of a chloride salt byproduct. For example, if triethylamine (B128534) is used as the base, triethylammonium (B8662869) chloride is formed as waste.

Table 1: Comparison of Atom Economy for Different Acylation Methods

Acylation MethodActivating AgentByproductsTheoretical Atom Economy (%)
Acyl ChlorideThionyl Chloride (SOCl₂)SO₂, HCl, Triethylammonium chlorideRelatively Low
Direct Amidation (Catalytic)Boric Acid or other catalystsWaterHigh
Enzymatic CouplingLipaseWaterHigh

To improve atom economy and minimize waste, catalytic direct amidation methods are a promising alternative. sigmaaldrich.comucl.ac.uk These methods use a catalyst to directly couple a carboxylic acid with an amine, with water being the only byproduct. sigmaaldrich.com This approach significantly reduces waste and is inherently more environmentally friendly. Biocatalytic methods, such as using enzymes like lipase, also offer high atom economy and operate under mild conditions. rsc.orgnih.gov

Waste minimization strategies also focus on reducing the use of auxiliary substances like solvents and purification media. core.ac.ukcopadata.com This can be achieved through the use of solvent-free reaction conditions or by choosing solvents that are easily recycled. mdpi.com

In the synthesis of this compound, traditional solvents such as dichloromethane or dimethylformamide could be replaced with greener alternatives. ijarsct.co.in

Table 2: Green Solvent Alternatives

Traditional SolventIssuesGreen AlternativeAdvantages
Dichloromethane (DCM)Suspected carcinogen, volatile organic compound (VOC)2-Methyltetrahydrofuran (2-MeTHF)Derived from renewable resources, lower toxicity
Dimethylformamide (DMF)Reproductive toxicant, high boiling pointCyclopentyl methyl ether (CPME)High boiling point, easily recyclable, low peroxide formation
TolueneVOC, toxicWaterNon-toxic, non-flammable, readily available

Water is an ideal green solvent due to its non-toxicity and availability, although the solubility of organic reactants can be a limitation. mdpi.com The use of phase-transfer catalysts or co-solvents can sometimes overcome this issue. Bio-derived solvents, such as glycerol (B35011) and ethyl lactate, are also gaining traction as sustainable reaction media. monash.edu

Regarding reagents, moving from stoichiometric activating agents like thionyl chloride to catalytic systems is a key green strategy. sigmaaldrich.comucl.ac.uk Boronic acid catalysts, for example, have been shown to be effective for direct amide bond formation. sigmaaldrich.com Furthermore, exploring biocatalytic routes using enzymes can eliminate the need for harsh reagents and conditions altogether, representing a significant step towards a truly green synthesis. rsc.orgnih.gov

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 4 5 Phenylthiophen 2 Yl Carbonyl Piperazin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-[(5-Phenylthiophen-2-yl)carbonyl]piperazin-2-one, a suite of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments are employed to assign all proton and carbon signals and to understand the molecule's conformational dynamics in solution.

Based on the analysis of structurally similar compounds, the expected ¹H and ¹³C NMR chemical shifts for this compound have been predicted. The numbering scheme used for the assignments is shown below:

Chemical structure with atom numbering for this compound

Predicted ¹H and ¹³C NMR Data

Interactive Table: Predicted NMR Chemical Shifts (ppm)
Atom No.Predicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
33.50 - 3.70 (t)45.0 - 48.0
53.90 - 4.10 (t)48.0 - 52.0
64.20 - 4.40 (s)60.0 - 65.0
8-160.0 - 165.0
9-168.0 - 172.0
117.50 - 7.60 (d)135.0 - 138.0
127.20 - 7.30 (d)125.0 - 128.0
14-132.0 - 135.0
15/197.65 - 7.75 (d)125.5 - 128.5
16/187.35 - 7.45 (t)129.0 - 131.0
177.25 - 7.35 (t)127.0 - 129.0

To confirm the assignments and elucidate the connectivity of atoms, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For the piperazin-2-one (B30754) ring, a cross-peak between the protons at C3 and C5 would be expected, confirming their adjacent relationship. In the phenylthiophene moiety, correlations would be observed between the thiophene (B33073) protons (H11 and H12) and among the phenyl ring protons (H15/19, H16/18, and H17).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for each protonated carbon atom, such as C3, C5, C6, and the aromatic carbons of the phenyl and thiophene rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. Key expected correlations would include:

The piperazinone protons (H3, H5, H6) to the carbonyl carbon C8.

The thiophene proton H11 to the carbonyl carbon C8, C12, and the quaternary carbon C14.

The phenyl protons H15/19 to the thiophene carbon C12 and the quaternary carbon C14.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which atoms are close to each other in space, which is invaluable for conformational analysis. For instance, spatial proximity between the thiophene proton H11 and the piperazinone protons at C5 could be observed.

The piperazine (B1678402) ring can exist in various conformations, such as chair, boat, or twist-boat. For N-acylated piperazines, the rotation around the amide bond (C8-N4) is often restricted due to its partial double bond character. rsc.orgrsc.orgnih.govresearchgate.net This restricted rotation can lead to the presence of different conformers at room temperature, which may be observable in the NMR spectrum as separate sets of signals. rsc.orgrsc.org

Temperature-dependent NMR studies can be employed to investigate this conformational behavior. rsc.org By recording ¹H NMR spectra at various temperatures, one can observe the coalescence of signals as the rate of interconversion between conformers increases. nih.gov The energy barrier for this rotation can be calculated from the coalescence temperature. Similarly, the interconversion of the piperazine ring conformation can also be studied. rsc.orgrsc.org

Mass Spectrometry (MS) Methodologies for Molecular Formula Determination

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This high precision allows for the determination of the elemental formula of the molecular ion. For this compound (C₁₅H₁₄N₂O₂S), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula.

Predicted HRMS Data

Interactive Table: Predicted Exact Mass
IonMolecular FormulaCalculated Exact Mass
[M+H]⁺C₁₅H₁₅N₂O₂S⁺287.0854
[M+Na]⁺C₁₅H₁₄N₂O₂SNa⁺309.0673

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the molecule. The fragmentation of this compound is expected to occur at the more labile bonds, such as the amide linkages.

Key expected fragmentation pathways include:

Cleavage of the C-N bond between the carbonyl group and the piperazinone ring, leading to the formation of a [5-phenylthiophen-2-yl]carbonyl cation (m/z ≈ 189). nih.gov

Fragmentation of the piperazin-2-one ring itself.

Loss of small neutral molecules like CO or C₂H₂O from the piperazinone moiety.

The thiophene ring itself can also undergo characteristic fragmentation. nih.govresearchgate.netarkat-usa.org

Predicted Major Mass Spectral Fragments

Interactive Table: Predicted m/z Values of Key Fragments
Proposed Fragment StructurePredicted m/z
[C₁₁H₇OS]⁺ (5-phenylthiophen-2-yl-carbonyl)189
[C₁₀H₇S]⁺ (5-phenyl-thiophen-2-yl)160
[C₄H₅N₂O₂]⁺ (piperazin-2-one moiety)101

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. researchgate.netiosrjournals.org

For this compound, the key functional groups that would give rise to distinct vibrational bands are the C=O groups of the amide and the lactam, the C-N bonds, the C-S bond of the thiophene ring, and the aromatic C-H and C=C bonds. iosrjournals.orgjchps.comepstem.net

Predicted Vibrational Spectroscopy Data

Interactive Table: Predicted Characteristic Vibrational Frequencies (cm⁻¹)
Functional GroupPredicted IR Frequency Range (cm⁻¹)Predicted Raman Frequency Range (cm⁻¹)
N-H stretch (lactam)3200 - 34003200 - 3400
Aromatic C-H stretch3000 - 31003000 - 3100
Aliphatic C-H stretch2850 - 30002850 - 3000
C=O stretch (amide)1640 - 16801640 - 1680
C=O stretch (lactam)1670 - 17001670 - 1700
Aromatic C=C stretch1450 - 16001450 - 1600
Thiophene ring stretch1350 - 15301350 - 1530
C-S stretch650 - 850650 - 850

The IR spectrum would likely be dominated by strong absorptions from the two carbonyl groups. The amide C=O stretch is expected at a lower wavenumber compared to the lactam C=O due to resonance. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-S bond, which may be weak in the IR spectrum. researchgate.net

X-ray Crystallography as a Method for Definitive Solid-State Structure Determination

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield any specific X-ray crystallography data for the compound this compound. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and the precise three-dimensional arrangement of its atoms in the solid state is not available at this time.

X-ray crystallography is an indispensable analytical technique in chemistry and materials science for the unambiguous determination of the molecular and crystal structure of a compound. This method involves directing X-rays onto a single crystal of the substance. The resulting diffraction pattern, which arises from the interaction of X-rays with the electron clouds of the atoms within the crystal lattice, is then analyzed.

Without experimental crystallographic data, any depiction of the solid-state structure of this compound remains theoretical.

Theoretical and Computational Investigations of 4 5 Phenylthiophen 2 Yl Carbonyl Piperazin 2 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior and reactivity of a molecule. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 4-[(5-Phenylthiophen-2-yl)carbonyl]piperazin-2-one, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to determine its optimized ground state geometry. From this optimized structure, various electronic properties can be calculated.

Key ground state properties that would be investigated include the distribution of electron density, the dipole moment, and the electrostatic potential. The electrostatic potential map would be particularly insightful, highlighting the electron-rich and electron-deficient regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical DFT-Calculated Ground State Properties

Property Predicted Value Unit
Total Energy Value Hartrees
Dipole Moment Value Debye
HOMO Energy Value eV
LUMO Energy Value eV

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the spatial distribution of the HOMO and LUMO would be visualized to identify the regions of the molecule most likely to be involved in electron donation and acceptance.

Conformational Analysis and Energy Landscapes of this compound

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Conformational analysis provides a detailed picture of the different spatial arrangements a molecule can adopt and their relative energies.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations would be employed to study the dynamic behavior of this compound over time. By simulating the motion of the atoms in the molecule, MD can reveal the accessible conformations and the flexibility of different parts of the structure, such as the piperazinone ring and the phenylthiophene moiety. These simulations would provide insights into how the molecule might behave in a solution or when interacting with other molecules.

Potential Energy Surface Scans

To systematically explore the conformational space, potential energy surface (PES) scans would be performed. This involves systematically changing specific dihedral angles within the molecule and calculating the energy at each step. For this compound, key dihedral angles would include the bonds connecting the piperazinone ring to the carbonyl group and the carbonyl group to the phenylthiophene ring. The resulting PES would identify the low-energy conformers (local minima) and the energy barriers (transition states) between them.

Table 2: Hypothetical Conformational Analysis Data

Dihedral Angle Range of Scan Energy Minima (°) Energy Barriers (kcal/mol)
C-C-N-C (Piperazinone-Carbonyl) 0-360° Value 1, Value 2 Value

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can predict various spectroscopic properties, which can be invaluable for identifying and characterizing the molecule. Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis absorption spectra by calculating the energies of electronic transitions. The predicted wavelengths of maximum absorption (λmax) can then be compared with experimental data.

Furthermore, computational methods can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. These predicted spectra can aid in the interpretation of experimental spectra by assigning specific vibrational modes to observed absorption bands. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated to assist in the structural elucidation of the molecule.

Table 3: Hypothetical Predicted Spectroscopic Data

Spectroscopic Technique Predicted Parameter Value
UV-Vis (TD-DFT) λmax Value (nm)
IR C=O stretch Value (cm⁻¹)
¹H NMR Chemical Shift (specific proton) Value (ppm)

In Silico Modeling of Reaction Mechanisms Involving this compound

No specific in silico models detailing the reaction mechanisms of this compound were found in the current body of scientific literature. Such modeling would typically involve quantum mechanical calculations to map the potential energy surface of a reaction, identifying the lowest energy pathways from reactants to products.

Information regarding the characterization of transition states for reactions involving this compound is not available. This type of analysis requires sophisticated computational methods, such as Density Functional Theory (DFT) or ab initio calculations, to locate the specific high-energy structures (saddle points) on the potential energy surface that connect reactants and products. Key data, including the geometry of the transition state, its energy relative to the reactants and products, and its characteristic imaginary vibrational frequencies, have not been reported for this compound.

Structure Activity Relationship Sar Studies for Mechanistic Insights of 4 5 Phenylthiophen 2 Yl Carbonyl Piperazin 2 One Analogs

Design and Synthesis of Structurally Modified Analogs of 4-[(5-Phenylthiophen-2-yl)carbonyl]piperazin-2-one

The synthesis of analogs of this compound is a key step in SAR studies. These synthetic efforts are typically focused on three main regions of the molecule: the phenyl ring of the thiophene (B33073) moiety, the piperazin-2-one (B30754) ring, and the core scaffold, where isosteric replacements can be introduced.

Modifications to the phenyl ring of the 5-phenylthiophene moiety can significantly influence the compound's interaction with its biological target. These modifications typically involve the introduction of various substituents at different positions (ortho, meta, and para) on the phenyl ring. The nature of these substituents (e.g., electron-donating or electron-withdrawing) can alter the electronic properties and steric profile of the molecule.

Common synthetic strategies to achieve these modifications involve the coupling of a substituted phenylboronic acid with a 5-bromothiophene-2-carboxylic acid derivative, followed by amidation with piperazin-2-one. The nature and position of substituents on the phenyl ring have been shown to have a fundamental influence on the biological activity of similar arylpiperazine-containing thiophene derivatives. nih.gov

Below is a table illustrating potential modifications and their hypothesized impact on activity based on general medicinal chemistry principles.

Compound ID Substitution on Phenyl Ring Rationale for Modification Predicted Impact on Activity
Parent None-Baseline
Analog A-1 4-FluoroIntroduce a small, electron-withdrawing group to potentially enhance binding through halogen bonding.Potential for increased activity.
Analog A-2 4-MethoxyIntroduce an electron-donating group to alter electronic distribution and potentially improve hydrogen bonding capability.May increase or decrease activity depending on the target's binding pocket.
Analog A-3 3,4-DichloroIntroduce multiple electron-withdrawing groups to significantly alter electronics and explore steric tolerance.Likely to have a significant impact on activity, potentially increasing it.
Analog A-4 4-TrifluoromethylIntroduce a strong electron-withdrawing and lipophilic group to probe for specific hydrophobic interactions.May lead to a substantial change in activity.

The piperazin-2-one ring offers several positions for substitution, which can affect the compound's solubility, metabolic stability, and interaction with the target. Modifications can include the introduction of alkyl or aryl groups on the nitrogen or carbon atoms of the ring.

The synthesis of these analogs can be achieved by using appropriately substituted piperazin-2-one precursors in the amidation step with 5-phenylthiophene-2-carboxylic acid. The introduction of substituents can alter the conformational flexibility of the piperazine (B1678402) ring, which may be crucial for optimal binding.

The following table outlines possible modifications to the piperazin-2-one ring and their potential effects.

Compound ID Substitution on Piperazin-2-one Ring Rationale for Modification Predicted Impact on Activity
Parent None-Baseline
Analog B-1 3-MethylIntroduce a small alkyl group to explore steric effects and conformational restrictions.May increase selectivity or activity if the pocket accommodates the group.
Analog B-2 1-MethylN-alkylation to potentially alter solubility and metabolic stability.Could impact binding affinity depending on the importance of the N-H bond.
Analog B-3 3,3-DimethylIntroduce gem-dimethyl groups to significantly restrict conformation and probe steric limits.Likely to decrease activity due to steric hindrance, but could increase selectivity.

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. In the context of this compound, several bioisosteric replacements can be envisioned.

For example, the thiophene ring could be replaced by other five-membered heterocycles like furan (B31954) or thiazole, or even a phenyl ring. The piperazin-2-one moiety could be replaced by other cyclic structures such as morpholin-3-one (B89469) or piperidin-2-one. The synthesis of these analogs would require the use of the corresponding bioisosteric starting materials. Studies on other piperazin-2-one derivatives have shown that bioisosteric replacement of key moieties can lead to compounds with altered and sometimes improved biological activities. sid.ir

Here is a table detailing potential bioisosteric replacements.

Compound ID Bioisosteric Replacement Rationale for Modification Predicted Impact on Activity
Parent 5-Phenylthiophene-Baseline
Analog C-1 5-PhenylfuranReplacement of sulfur with oxygen to alter electronics and hydrogen bonding potential.Activity may be retained or slightly modified.
Analog C-2 2-PhenylthiazoleIntroduction of a nitrogen atom to explore different binding interactions.Likely to alter the binding mode and activity.
Parent Piperazin-2-one-Baseline
Analog C-3 Morpholin-3-oneReplacement of N-1 with an oxygen to remove a hydrogen bond donor and alter polarity.May decrease activity if the N-H is crucial for binding.
Analog C-4 Piperidin-2-oneRemoval of N-4 to understand its role in binding and solubility.Likely to significantly impact activity and physicochemical properties.

Elucidation of Molecular Interaction Mechanisms via SAR

The data generated from the synthesis and biological evaluation of these analogs provide valuable insights into the molecular mechanisms of interaction with their biological targets.

To quantify the effects of the structural modifications, binding affinity studies are performed. These assays measure the strength of the interaction between the synthesized analogs and their target macromolecule, often an enzyme or a receptor. Techniques such as radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) can be employed.

The results of these studies, often expressed as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, allow for a direct comparison of the potency of the analogs. For instance, a lower Ki value for an analog with a specific substituent on the phenyl ring would indicate that this modification enhances binding affinity.

A hypothetical data table from binding affinity studies is presented below.

Compound ID Modification Binding Affinity (Ki, nM)
Parent None50
Analog A-1 4-Fluoro on phenyl25
Analog A-2 4-Methoxy on phenyl75
Analog B-1 3-Methyl on piperazin-2-one40
Analog C-1 Thiophene -> Furan60

From this hypothetical data, one could infer that a 4-fluoro substitution on the phenyl ring is beneficial for binding, while a 4-methoxy group is detrimental.

The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. Structural modifications can influence the preferred conformation of the molecule, which in turn affects its biological activity.

Computational modeling and experimental techniques like X-ray crystallography and NMR spectroscopy can be used to study the conformational preferences of the analogs. For example, the introduction of a bulky substituent on the piperazin-2-one ring might restrict its conformational flexibility, locking it into a bioactive or inactive conformation. Molecular modeling studies can help to rationalize the observed SAR data by providing insights into the binding modes of the different analogs and identifying key interactions with the target.

Computational SAR Modeling (QSAR, Pharmacophore Modeling)

The exploration of the structure-activity relationships (SAR) for analogs of this compound can be significantly enhanced through the use of computational modeling techniques. Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are powerful tools that provide mechanistic insights by correlating the chemical structures of compounds with their biological activities. These methods allow for the prediction of the activity of novel analogs and guide the design of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the physicochemical properties of a series of compounds and their biological activities. For the analogs of this compound, a QSAR study would involve the generation of a dataset of analogs with varying substituents on the phenyl ring, the thiophene ring, and the piperazin-2-one core. The biological activity of these compounds, such as their inhibitory concentration (IC50) against a specific target, would be determined experimentally.

A typical 2D-QSAR study on thiophene derivatives might evaluate various molecular descriptors. nih.gov The process involves calculating a wide range of molecular descriptors for each analog, which can be categorized as electronic, steric, and hydrophobic.

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals (e.g., HOMO and LUMO energies). For instance, QSAR studies on thiophene analogs have highlighted the dominant role of electronic properties like the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment in modulating anti-inflammatory activity. researchgate.net

Steric Descriptors: These relate to the size and shape of the molecule and its substituents (e.g., molecular weight, molar refractivity).

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule (e.g., LogP), which influences its ability to cross cell membranes and interact with hydrophobic pockets in a target protein.

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a QSAR model that best correlates the descriptors with the biological activity. A hypothetical QSAR model for a series of this compound analogs might be represented by an equation like:

pIC50 = β0 + β1(σ) + β2(MR) + β3(LogP)

Where pIC50 is the negative logarithm of the IC50 value, σ represents an electronic parameter (Hammett constant), MR is the molar refractivity (a steric parameter), and LogP is the partition coefficient (a hydrophobic parameter). The coefficients (β) indicate the contribution of each descriptor to the activity.

Compound IDR (Substitution on Phenyl Ring)pIC50σ (Electronic)MR (Steric)LogP (Hydrophobic)
1 H5.201.032.5
2 4-Cl5.80.236.033.2
3 4-CH35.5-0.175.653.0
4 4-OCH35.6-0.277.872.8
5 4-NO26.10.787.362.3

This table illustrates the type of data required for a QSAR study. The analysis of such data could reveal, for example, that electron-withdrawing groups (positive σ) on the phenyl ring enhance activity, while bulky substituents (high MR) are detrimental.

Pharmacophore Modeling

Pharmacophore modeling is another computational technique that focuses on identifying the essential 3D arrangement of chemical features (pharmacophoric features) that a molecule must possess to bind to a specific biological target. These features include hydrogen bond acceptors and donors, hydrophobic regions, and positively and negatively ionizable groups.

For the this compound scaffold, a pharmacophore model could be developed based on a set of active analogs. The model would highlight the key interaction points required for biological activity. For instance, the carbonyl oxygen of the piperazin-2-one ring and the sulfur atom in the thiophene ring could act as hydrogen bond acceptors. nih.gov The phenyl and thiophene rings themselves would likely represent hydrophobic features.

A ligand-based pharmacophore model can be generated by aligning a set of active compounds and identifying the common chemical features. nih.gov The resulting model can then be used as a 3D query to screen virtual compound libraries to identify new potential hits with diverse chemical scaffolds but the same essential pharmacophoric features.

A potential pharmacophore model for this class of compounds might consist of the following features:

One Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the piperazin-2-one moiety.

One Hydrogen Bond Donor (HBD): The NH group of the piperazin-2-one ring.

Two Aromatic/Hydrophobic Regions (HY): The phenyl ring and the thiophene ring.

The spatial arrangement and distances between these features would be critical for activity. For example, pharmacophore models for sigma receptor ligands, which can include piperazine moieties, often feature two hydrophobic pockets linked by a central basic core. nih.gov

Feature 1Feature 2Distance (Å)
HBA (C=O)HY (Thiophene)3.5 - 4.5
HY (Thiophene)HY (Phenyl)4.0 - 5.0
HBD (N-H)HBA (C=O)2.8 - 3.2

This hypothetical data illustrates how a pharmacophore model quantifies the spatial relationships between key chemical features. Such models are invaluable for understanding the ligand-receptor interactions at a molecular level and for designing novel compounds with improved affinity and selectivity.

Mechanistic Biological Investigations of 4 5 Phenylthiophen 2 Yl Carbonyl Piperazin 2 One

In Vitro Cellular Target Identification and Validation

The primary cellular target identified for the BDA series of compounds, which are structurally analogous to 4-[(5-Phenylthiophen-2-yl)carbonyl]piperazin-2-one, is the enzyme Aspartate Transcarbamoylase (ATC), particularly the isoform from the malaria parasite Plasmodium falciparum (PfATC). rug.nlrug.nlresearchgate.net This enzyme is a critical component of the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA. patsnap.comkenyon.edu

In vitro enzyme assays have demonstrated that the BDA compound series potently inhibits PfATC activity. researchgate.net Kinetic characterization of a representative compound from this series, BDA-04, revealed a non-competitive mechanism of inhibition with respect to the substrates carbamoyl (B1232498) phosphate (B84403) and aspartate. nih.gov This indicates that the inhibitor does not bind to the active site of the enzyme but rather to an alternative, allosteric site. patsnap.com The inhibition is characterized by low nanomolar IC50 values, highlighting the potency of this chemical scaffold against PfATC. rug.nl

Table 1: Inhibitory Activity of BDA-04 against Aspartate Transcarbamoylase

Enzyme TargetIC50 (nM)
Plasmodium falciparum ATC (PfATC)77
Homo sapiens ATC (HsATC)2839

Data sourced from in vitro enzyme assays. rug.nl

While the primary target identified is an enzyme, the interaction of the BDA series with PfATC can be characterized in a manner akin to receptor binding. Biophysical assays and X-ray crystallography have confirmed that these compounds bind to a previously undiscovered allosteric pocket on the PfATC enzyme. researchgate.netnih.gov This binding site is distinct from the active site where substrate binding occurs. pasteur.fr The interaction with this allosteric pocket stabilizes the enzyme in its low-activity, tense (T) state, thereby preventing the conformational change to the high-activity, relaxed (R) state that is necessary for catalysis. nih.govnih.gov

The binding of the 5-phenylthiophene moiety of the compound analog has been shown to form a salt bridge with a specific arginine residue (Arg295) within this allosteric pocket, contributing to the high-affinity interaction. rug.nl Functional assays have demonstrated that this binding effectively inhibits the proliferation of P. falciparum in blood-stage cultures at micromolar concentrations, with minimal effects on human lymphocytes, indicating a degree of selectivity for the parasite enzyme over the human homolog. rug.nlresearchgate.netfigshare.com

Cellular Pathway Elucidation Studies

The primary cellular pathway affected by the BDA series of compounds is the de novo pyrimidine biosynthesis pathway. rug.nl By inhibiting Aspartate Transcarbamoylase, these compounds block the first committed step in this pathway, leading to a depletion of the pyrimidine nucleotide pool necessary for DNA and RNA synthesis. patsnap.comkenyon.edu This mechanism is particularly effective against rapidly proliferating cells, such as cancer cells and parasites, which have a high demand for nucleotides. patsnap.complos.orgnih.gov

Specific studies detailing the downstream signaling events following the inhibition of PfATC by this compound or its close analogs are not currently available. However, it can be inferred that the primary downstream effect is the disruption of nucleic acid synthesis due to the lack of pyrimidine precursors. patsnap.com This would lead to cell cycle arrest and ultimately, the inhibition of cell growth and proliferation. nih.govresearchgate.net In the context of P. falciparum, this inhibition of proliferation is the desired anti-malarial effect. rug.nl

There is currently no available information on specific protein-protein interaction studies for this compound or its analogs beyond the direct interaction with the subunits of the Aspartate Transcarbamoylase enzyme. The allosteric inhibition mechanism implies a direct interaction with the enzyme, but further studies to investigate other potential protein interactions are required.

Investigation of Cellular Uptake and Distribution Mechanisms

Detailed studies on the cellular uptake and distribution mechanisms of this compound or its close analogs have not been reported. The physicochemical properties of piperazine (B1678402) and thiophene (B33073) derivatives suggest that they may possess favorable characteristics for membrane permeability. nih.govresearchgate.netmdpi.com However, specific transporters or mechanisms of cellular entry have not been elucidated for this particular class of compounds. Further research is needed to understand how these molecules cross cellular membranes to reach their intracellular target.

Comparative Mechanistic Studies with Related Reference Compounds

While direct mechanistic studies on this compound are not extensively documented in publicly available literature, significant insights can be drawn from comparative analyses of structurally analogous compounds. A notable series of reference compounds, sharing the core phenylthiophene and piperazine motifs, has been extensively studied as potent inhibitors of Aspartate Transcarbamoylase (ATC), a crucial enzyme in the de novo pyrimidine biosynthesis pathway. These studies offer a valuable framework for understanding the potential mechanism of action through comparison. The primary reference series, designated as BDA compounds, targets the ATC enzyme from the malaria parasite, Plasmodium falciparum (PfATC), providing a basis for detailed mechanistic and comparative discussion. acs.orgnih.govrug.nl

Allosteric Inhibition Mechanism of Phenylthiophene Piperazine Analogs

The reference BDA compounds have been identified as first-in-class allosteric inhibitors of PfATC. nih.govrug.nl Unlike traditional orthosteric inhibitors that bind directly to the enzyme's active site, these compounds bind to a novel, previously unidentified allosteric pocket located near the active site at the interface between adjacent subunits of the enzyme trimer. acs.orgfrontiersin.org

Crystallographic studies of a representative compound, BDA-04, in complex with PfATC revealed that the inhibitor binds within this pocket, which is shielded from the solvent. acs.orgnih.gov This binding event stabilizes the enzyme in its inactive, low-affinity "tense" (T) state. nih.gov By locking the enzyme in this conformation, the inhibitor prevents the necessary structural rearrangement to the high-affinity "relaxed" (R) state, which is required for substrate binding and catalysis. nih.gov This mechanism effectively blocks the function of the enzyme by preventing the binding of its natural substrates, carbamoyl phosphate (CP) and L-aspartate, rather than by direct competition at the active site. acs.orgnih.gov

Comparative Analysis with Orthosteric and Other Allosteric Inhibitors

The mechanism of the BDA series stands in stark contrast to that of classic ATC inhibitors like N-(phosphonoacetyl)-L-aspartate (PALA). PALA is a potent competitive inhibitor that functions as a transition-state analogue, mimicking the structure of the substrates bound in the active site. rug.nl However, a key comparative difference is in species selectivity and cellular efficacy. While PALA is a powerful inhibitor of human and E. coli ATC, it is a poor inhibitor of PfATC and demonstrates no inhibitory effect in ex vivo parasite proliferation assays. nih.govrug.nl Conversely, the allosteric BDA compounds exhibit potent activity against PfATC and effectively suppress parasite growth in red blood cell cultures. nih.gov This highlights a significant mechanistic advantage of the allosteric approach for achieving species selectivity.

Another allosteric inhibitor of PfATC, 2,3-naphthalenediol, was also identified to bind in a cavity near the active site, further validating the existence of an allosteric regulatory site on the enzyme. frontiersin.orgpasteur.fr

Table 1: Mechanistic Comparison of ATC Inhibitors

FeaturePhenylthiophene Piperazine Series (e.g., BDA-04)PALA (N-(phosphonoacetyl)-L-aspartate)
Mechanism of Action Allosteric InhibitionCompetitive Inhibition (Transition-State Analog)
Binding Site Novel allosteric pocket near the active siteEnzyme active site
Target Enzyme State Stabilizes inactive "Tense" (T) stateBinds to the active "Relaxed" (R) state
Selectivity for PfATC HighLow
Ex Vivo Activity Potent inhibition of parasite growthNo inhibitory effect observed

Comparative Potency and Selectivity within the Phenylthiophene Piperazine (BDA) Series

Structure-activity relationship (SAR) studies within the BDA series reveal how minor chemical modifications can significantly impact inhibitory potency and selectivity against different species' ATC enzymes. By comparing the half-maximal inhibitory concentrations (IC₅₀) of various analogs against PfATC, human ATC (HsATC), and Mycobacterium tuberculosis ATC (MtbATCase), a clear selectivity profile emerges.

The data show that compounds like BDA-11 are highly potent against PfATC and exhibit strong selectivity over the human homolog. nih.gov Other compounds demonstrate a broader spectrum of activity or different selectivity profiles. rug.nlnih.gov This comparative data is crucial for understanding the structural requirements for potent and selective allosteric inhibition of this enzyme class.

Table 2: Comparative Inhibitory Activity of BDA Series Compounds against ATC Homologs

Compound IDPfATC IC₅₀ (nM)HsATC IC₅₀ (nM)Selectivity Index (HsATC/PfATC)MtbATCase IC₅₀ (μM)
BDA-04 77.22839~36.8-
BDA-06 ---1.4
BDA-11 45.7115.9~2.5-
BDA-14 114.3137.2~1.2>10
BDA-24 102.7316.3~3.1-

Data sourced from multiple studies. nih.govnih.gov IC₅₀ values represent the concentration required for 50% inhibition.

Mechanistic Comparison with Piperazine-Containing Drugs for Other Targets

The piperazine scaffold is a privileged structure in medicinal chemistry, found in numerous drugs with diverse mechanisms of action. researchgate.netnih.gov A comparative look at these compounds further highlights the unique allosteric mechanism of the PfATC inhibitors.

CNS Agents: Many piperazine derivatives, such as the antipsychotic clozapine (B1669256) and the antidepressant vortioxetine, act on the central nervous system. nih.gov Their mechanisms typically involve interactions with monoamine pathways, acting as agonists, antagonists, or reuptake inhibitors at dopamine (B1211576) and serotonin (B10506) receptors. researchgate.netmdpi.com This receptor-binding modulation is fundamentally different from the allosteric enzyme inhibition seen with the BDA series.

Antiparasitic Agents: Other piperazine-based antiparasitics, like those designed to inhibit the P. falciparum cysteine protease falcipain-2, generally function as competitive inhibitors that block the enzyme's active site.

Atypical Antipsychotics: Some piperazine butanol derivatives have been investigated as atypical antipsychotics that modulate dopaminergic activity through indirect mechanisms, with high affinity for sigma binding sites but not dopamine D2 receptors. nih.gov

This broader comparison underscores the versatility of the piperazine moiety, which can be incorporated into molecules that achieve their biological effect through a wide array of mechanisms, from direct receptor modulation to competitive and, as seen in the case of the BDA series, highly specific allosteric enzyme inhibition.

Chemical Reactivity and Derivatization Studies of 4 5 Phenylthiophen 2 Yl Carbonyl Piperazin 2 One

Functional Group Transformations and Selectivity

The presence of multiple reactive sites within 4-[(5-phenylthiophen-2-yl)carbonyl]piperazin-2-one necessitates a careful consideration of selectivity in its chemical transformations. The thiophene (B33073) ring, the phenyl group, and the piperazin-2-one (B30754) core all present distinct opportunities for derivatization.

Electrophilic Aromatic Substitution on the Phenyl and Thiophene Rings

The 5-phenylthiophene scaffold is susceptible to electrophilic aromatic substitution, a fundamental reaction class for introducing new functional groups onto aromatic systems. wikipedia.orgwikipedia.org The thiophene ring is generally more activated towards electrophilic attack than the benzene (B151609) ring due to the ability of the sulfur atom to stabilize the intermediate carbocation through resonance. pearson.comnih.gov

In the case of this compound, the thiophene ring already bears a phenyl group at the 5-position and a carbonyl group at the 2-position. The phenyl group is an activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the carbonyl group is a deactivating group, directing electrophiles to the meta position. Therefore, the regioselectivity of electrophilic substitution on the thiophene ring will be a result of the combined electronic effects of these two substituents. It is anticipated that substitution will preferentially occur at the 3 and 4 positions of the thiophene ring, with the precise outcome depending on the nature of the electrophile and the reaction conditions. youtube.comyoutube.com

The phenyl ring, being less activated than the thiophene, would likely undergo electrophilic substitution under more forcing conditions. The thiophene moiety can be considered an activating substituent on the phenyl ring, directing incoming electrophiles to the ortho and para positions of the phenyl group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Aromatic RingPosition of AttackDirecting Influence of SubstituentsPredicted Reactivity
ThiopheneC3Phenyl (ortho), Carbonyl (meta)Favorable under mild conditions
ThiopheneC4Phenyl (meta), Carbonyl (meta)Favorable under mild conditions
PhenylOrthoThiophene (ortho)Requires more forcing conditions
PhenylParaThiophene (para)Requires more forcing conditions

Common electrophilic substitution reactions that could be explored include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. quimicaorganica.orglibretexts.org

Reactions Involving the Piperazin-2-one Carbonyl Group

The piperazin-2-one moiety contains a secondary amine and a lactam (cyclic amide). The secondary amine (at the 1-position) is a nucleophilic center and can readily undergo a variety of reactions. N-acylation, N-alkylation, and N-arylation are all feasible transformations that would introduce substituents at this position, thereby modifying the molecule's steric and electronic properties. ambeed.commdpi.com Such reactions are foundational in the synthesis of diverse piperazine (B1678402) derivatives. nih.govresearchgate.net

The carbonyl group of the lactam is less reactive towards nucleophilic attack than an acyclic amide due to ring strain and the delocalization of the nitrogen lone pair into the carbonyl group. However, under forcing conditions, such as strong acid or base catalysis, hydrolysis or reduction of the amide bond could occur. For instance, reduction with a strong reducing agent like lithium aluminum hydride would likely reduce both the amide and the exocyclic carbonyl group.

Synthesis of Prodrugs or Bioconjugates for Research Applications

The structural features of this compound make it an attractive candidate for the development of prodrugs or bioconjugates. Prodrugs are inactive or less active derivatives of a parent drug that undergo biotransformation in the body to release the active compound. google.com

The secondary amine of the piperazin-2-one ring is an ideal handle for attaching promoieties. For example, ester or carbamate (B1207046) linkages can be formed with biocompatible molecules, which can then be cleaved enzymatically in vivo. nih.gov This approach can be used to improve the pharmacokinetic properties of the parent molecule.

Furthermore, the piperazine nitrogen can be utilized for bioconjugation, the process of linking a molecule to a biomolecule such as a protein or a nucleic acid. nih.govacs.org This can be achieved by introducing a reactive functional group, such as a maleimide (B117702) or an activated ester, onto the piperazine ring, which can then selectively react with specific residues on the target biomolecule.

Exploration of Supramolecular Interactions and Self-Assembly Properties

The planar and aromatic nature of the phenylthiophene core, combined with the hydrogen bonding capabilities of the amide group in the piperazin-2-one ring, suggests that this compound may exhibit interesting supramolecular properties. researchgate.net Aromatic systems can engage in π-π stacking interactions, while the amide N-H and C=O groups are excellent hydrogen bond donors and acceptors, respectively. rsc.orgresearchgate.net

These non-covalent interactions can drive the self-assembly of the molecules into ordered supramolecular structures in solution or in the solid state. cmu.edunih.gov The specific nature of these assemblies will depend on factors such as solvent polarity, temperature, and the presence of other interacting species. The study of these self-assembly processes is a burgeoning field with potential applications in materials science and nanotechnology.

Analytical Methodologies for Research and Characterization of 4 5 Phenylthiophen 2 Yl Carbonyl Piperazin 2 One

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental in the separation, identification, and quantification of 4-[(5-Phenylthiophen-2-yl)carbonyl]piperazin-2-one. These methods are pivotal for assessing the purity of synthesized batches and for isolating the compound from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is often the approach of choice due to the compound's moderate polarity.

The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector. A C18 column is a common initial choice for the stationary phase, providing a non-polar surface for interaction with the analyte. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, which may be water or a buffer solution. researchgate.netmdpi.com The ratio of the organic to the aqueous phase is optimized to achieve adequate retention and separation of the target compound from any impurities.

For the detection of this compound, a UV detector is suitable due to the presence of the phenylthiophene chromophore, which is expected to absorb UV light. mdpi.com The selection of an appropriate detection wavelength is critical for sensitivity and is determined by analyzing the UV spectrum of the compound.

Interactive Data Table: Illustrative HPLC Method Parameters

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good separation for moderately polar compounds.
Mobile Phase Acetonitrile:Water (gradient)Balances retention and elution for optimal resolution.
Flow Rate 1.0 mL/minA standard flow rate for analytical separations.
Detection UV at 254 nmThe phenylthiophene moiety is expected to have strong absorbance.
Injection Volume 10 µLA typical volume for analytical HPLC.
Column Temperature 30 °CEnsures reproducible retention times.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. mdpi.com For a compound like this compound, which may have limited volatility due to its molecular weight and polar functional groups, derivatization is often a necessary step to enhance its amenability to GC analysis. nih.gov

Derivatization can be achieved by reacting the compound with a silylating agent to convert the polar N-H group in the piperazinone ring into a less polar and more volatile silyl (B83357) derivative. This process reduces the compound's boiling point and improves its chromatographic peak shape.

The GC-MS analysis provides not only retention time data for quantification but also mass spectra that offer structural information, aiding in the unequivocal identification of the compound and its byproducts. nih.gov

Interactive Data Table: Hypothetical GC-MS Parameters for a Derivatized Analyte

ParameterConditionPurpose
GC Column Capillary column (e.g., DB-5ms)Inert phase suitable for a wide range of compounds.
Carrier Gas Helium at 1.0 mL/minProvides good efficiency and is compatible with MS.
Oven Program Temperature gradientTo ensure separation of analytes with different volatilities.
Injector Temp 280 °CFacilitates rapid volatilization of the derivatized analyte.
MS Ionization Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Mass Range 50-550 amuCovers the expected mass range of the derivatized compound and its fragments.

Capillary Electrophoresis (CE) for Compound Analysis

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC and GC. wikipedia.org This technique separates compounds based on their charge-to-size ratio in an electric field. mdpi.com For a neutral compound like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be the most appropriate approach.

In MEKC, a surfactant is added to the buffer solution above its critical micelle concentration. The neutral analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles, allowing for separation. The development of a MEKC method would involve optimizing the type and concentration of the surfactant, the buffer pH, and the applied voltage. nih.govnih.gov

CE methods are characterized by their high resolving power, short analysis times, and minimal sample and solvent consumption, making them an attractive technique for purity and stability studies. mdpi.com

Spectrophotometric Quantification Methods in Research Settings

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb light in the UV-Visible range. The phenylthiophene moiety in this compound is a strong chromophore, making this technique suitable for its quantification in solutions. nih.gov

To develop a spectrophotometric method, the wavelength of maximum absorbance (λmax) of the compound in a suitable solvent is first determined by scanning a solution of the compound over a range of wavelengths. A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of the compound in unknown samples can then be determined by measuring their absorbance and interpolating from the calibration curve, following the Beer-Lambert law.

This method is particularly useful for routine analysis in research settings, such as monitoring reaction kinetics or determining the concentration of stock solutions.

Interactive Data Table: Projected Parameters for Spectrophotometric Quantification

ParameterValue/ConditionSignificance
Solvent Methanol or AcetonitrileMust be transparent in the UV range of interest and dissolve the compound.
Wavelength Scan 200-400 nmTo determine the wavelength of maximum absorbance (λmax).
λmax (Hypothetical) ~280-320 nmExpected range for a phenylthiophene chromophore.
Calibration Range 1-20 µg/mLA typical range that provides a linear response.
Correlation Coefficient (R²) >0.999Indicates a strong linear relationship between concentration and absorbance.

Future Research Directions and Unexplored Avenues for 4 5 Phenylthiophen 2 Yl Carbonyl Piperazin 2 One

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

Current synthetic routes for 4-[(5-Phenylthiophen-2-yl)carbonyl]piperazin-2-one and its analogs provide a basis for its preparation. However, the future of its chemical development lies in the exploration of more efficient and scalable synthetic strategies. Advanced organic synthesis techniques could offer substantial improvements in yield, purity, and cost-effectiveness.

Future research should focus on:

Microwave-assisted organic synthesis (MAOS): This technique has the potential to dramatically reduce reaction times and improve yields for the coupling of the 5-phenylthiophene-2-carbonyl chloride with piperazin-2-one (B30754).

Continuous flow chemistry: For larger-scale synthesis, flow chemistry offers superior control over reaction parameters, leading to more consistent product quality and enhanced safety.

Catalyst development: Investigating novel catalysts for the key amide bond formation could lead to milder reaction conditions and a reduction in byproducts. The use of enzymatic catalysis could also be an eco-friendly alternative.

Synthetic ApproachPotential AdvantagesResearch Focus
Microwave-Assisted Organic Synthesis (MAOS)Reduced reaction times, improved yields, higher purityOptimization of reaction conditions (temperature, time, power)
Continuous Flow ChemistryEnhanced scalability, improved safety, consistent product qualityReactor design, optimization of flow rates and reagent mixing
Novel CatalysisMilder reaction conditions, reduced byproducts, improved atom economyScreening of new metal-based or organocatalysts
BiocatalysisEnvironmentally friendly, high selectivityIdentification and engineering of suitable enzymes

Application of Advanced Biophysical Techniques for Mechanistic Elucidation

A detailed understanding of how this compound interacts with biological macromolecules is crucial for its development as a therapeutic agent or research tool. The application of advanced biophysical techniques can provide high-resolution insights into its binding kinetics, thermodynamics, and structural effects on its targets.

Key techniques to be employed include:

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These methods can provide atomic-level detail of the compound bound to its biological target, revealing the precise molecular interactions that govern its activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the compound's binding dynamics and its effect on the conformational landscape of its target protein in solution.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These techniques are invaluable for quantifying the binding affinity (KD), kinetics (kon/koff), and thermodynamic parameters (ΔH, ΔS) of the interaction.

Biophysical TechniqueInformation GainedPotential Impact
X-ray Crystallography / Cryo-EM3D structure of the compound-target complexRational drug design and optimization
NMR SpectroscopyBinding dynamics, conformational changes in solutionUnderstanding the mechanism of action
Surface Plasmon Resonance (SPR)Binding kinetics (on- and off-rates)Elucidating the speed and stability of interaction
Isothermal Titration Calorimetry (ITC)Binding affinity and thermodynamicsRevealing the driving forces of the interaction

Investigation of Unexplored Biological Targets and Pathways

The current understanding of the biological activity of this compound is limited. A systematic exploration of its potential targets and affected pathways could uncover novel therapeutic applications.

Future research avenues include:

High-throughput screening (HTS): Screening the compound against large libraries of biological targets, such as enzymes and receptors, can rapidly identify potential new activities.

Phenotypic screening: Assessing the compound's effects on various cellular models of disease can reveal unexpected therapeutic potential without a priori knowledge of the target.

Chemoproteomics: This approach can identify the direct protein targets of the compound within a complex biological system, providing unbiased insights into its mechanism of action.

Potential Role in Chemical Probes and Tool Compound Development

The unique chemical scaffold of this compound makes it an attractive candidate for development into chemical probes and tool compounds. These tools are essential for basic biological research, enabling the study of specific proteins or pathways.

Development in this area would involve:

Synthesis of tagged derivatives: Introducing tags such as biotin (B1667282) or fluorescent dyes would allow for the visualization and isolation of the compound's biological targets.

Development of photoaffinity labels: Incorporating a photoreactive group would enable the covalent and irreversible labeling of the target protein upon UV irradiation, facilitating its identification.

Structure-Activity Relationship (SAR) studies: Systematically modifying the compound's structure can lead to the development of highly potent and selective tool compounds for specific biological targets.

Integration with Chemoinformatics and Artificial Intelligence in Drug Discovery Research

The integration of computational approaches can significantly accelerate the research and development process for this compound. Chemoinformatics and artificial intelligence (AI) can be leveraged for various aspects of its study.

Future applications include:

In silico screening: Virtual screening of large compound libraries against potential biological targets can prioritize molecules for experimental testing, saving time and resources.

Predictive modeling: AI and machine learning algorithms can be trained to predict the compound's physicochemical properties, pharmacokinetic profile (ADME), and potential toxicity.

De novo design: Generative AI models can design novel analogs of this compound with improved properties, such as enhanced potency or selectivity.

Computational ApproachApplicationExpected Outcome
In Silico ScreeningTarget identification and lead discoveryPrioritized list of potential biological targets
Predictive ADMET ModelingPharmacokinetic and toxicity profilingEarly assessment of drug-like properties
Generative AIDesign of novel analogsNew chemical entities with optimized characteristics
Retrosynthesis PredictionOptimization of synthetic routesMore efficient and sustainable synthesis plans

Conclusion

Summary of Key Academic Contributions and Insights

A thorough search of scientific databases and academic journals indicates a lack of peer-reviewed studies focused on 4-[(5-Phenylthiophen-2-yl)carbonyl]piperazin-2-one. Consequently, there are no key academic contributions or specific insights to report regarding its synthesis, biological activity, or mechanism of action. The compound is listed in several chemical supplier catalogs, which provide basic physicochemical data.

Below is a table summarizing the available information for this compound.

PropertyValue
Molecular Formula C15H14N2O2S
Molecular Weight 286.35 g/mol
CAS Number 879487-68-4
Physical Description Typically a solid powder
Solubility Data not readily available in academic literature
Stability Data not readily available in academic literature

Broader Impact on Organic and Medicinal Chemistry Research

The absence of research on this compound means it has not yet had a broader impact on organic and medicinal chemistry research. However, the structural components of the molecule are of significant interest. The piperazine (B1678402) ring and its derivatives are a common scaffold in drug discovery, known to be present in compounds with a wide range of biological activities, including anticancer, antimicrobial, and antipsychotic effects. unimi.itnih.govsilae.it The piperazinone moiety, a related structure, has also been investigated for its potential as a scaffold for PI3Kδ inhibitors. nih.gov

Similarly, the phenylthiophene group is a recognized pharmacophore. Thiophene-containing compounds have been explored for various therapeutic applications, including as serotonin (B10506) receptor antagonists. nih.gov The combination of these two well-regarded fragments in this compound suggests a potential for biological activity that remains to be explored.

Outlook for Continued Scholarly Exploration of this compound

The future of scholarly exploration for this compound is entirely open. The compound represents a "blank slate" for researchers in medicinal and organic chemistry. Initial studies would likely focus on developing and optimizing a synthetic route to produce the compound in sufficient quantities for further testing.

Following a successful synthesis, a logical next step would be a broad biological screening to identify any potential therapeutic areas of interest. Depending on the results of such a screening, more focused studies could be designed to elucidate its mechanism of action, structure-activity relationships, and potential as a lead compound for drug development. The structural similarity to other biologically active piperazine and phenylthiophene derivatives provides a rationale for such exploratory studies. Until such research is undertaken and published, this compound will remain a molecule of theoretical interest rather than established scientific fact.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 4-[(5-Phenylthiophen-2-yl)carbonyl]piperazin-2-one, and how do reaction conditions influence yield?

  • Methodology : A multi-step synthesis is typical, starting with functionalizing the thiophene ring (e.g., bromination at the 5-position) followed by coupling to a piperazin-2-one scaffold via amide bond formation. For example, acylation of the piperazine nitrogen with 5-phenylthiophene-2-carbonyl chloride in dry THF under inert conditions, using triethylamine as a base, achieves moderate yields (50–65%) . Purification via column chromatography (5–10% MeOH/DCM) is critical to isolate the product from unreacted intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR confirm the presence of the phenylthiophene moiety (aromatic protons at δ 7.2–7.8 ppm) and the piperazin-2-one ring (carbonyl carbon at ~167 ppm) .
  • HPLC-MS : High-resolution mass spectrometry (HRMS) with ESI+ mode validates molecular weight (e.g., [M+H]+^+ at m/z 341.1) and purity (>95%) .
  • IR : Stretching frequencies for the carbonyl group (~1650 cm1^{-1}) and thiophene ring (~690 cm1^{-1}) are diagnostic .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodology :

  • Anticancer screening : Use MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC50_{50} calculations. Compounds with similar scaffolds show activity in the 10–50 µM range .
  • Antimicrobial testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?

  • Methodology :

  • Core modifications : Introduce substituents (e.g., halogens, methoxy groups) on the phenyl or thiophene rings to enhance binding. For instance, bromination at the thiophene 4-position increases hydrophobicity and target affinity .
  • Piperazine substitution : Replace the carbonyl group with sulfonamide or urea to modulate solubility and metabolic stability .
  • Data analysis : Compare IC50_{50} values and pharmacokinetic parameters (e.g., LogP, plasma protein binding) across analogs using QSAR models .

Q. What mechanistic studies are critical to understanding its interaction with biological targets (e.g., enzymes, receptors)?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to predict binding modes with targets like MDM2 (a p53 regulator) or kinase domains. Similar piperazinone derivatives show hydrogen bonding with Arg72 and Tyr100 residues in MDM2 .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD_D) to validate computational predictions .
  • Western blotting : Assess downstream effects (e.g., p53 upregulation in cancer cells) to confirm target engagement .

Q. How can contradictory data in biological assays (e.g., varying IC50_{50} across studies) be resolved?

  • Methodology :

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in cytotoxicity data may arise from differing serum-free pre-incubation periods .
  • Orthogonal validation : Confirm results using alternative methods (e.g., apoptosis assays via Annexin V staining alongside MTT) .
  • Meta-analysis : Pool data from multiple studies to identify trends, adjusting for batch effects using statistical tools like R/Bioconductor .

Key Considerations for Researchers

  • Structural specificity : Do not abbreviate chemical names; use IUPAC nomenclature consistently.
  • Mechanistic depth : Focus on target validation and kinetic studies to distinguish from superficial screening efforts.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.